2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOXJOFUXUAPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
A typical procedure involves heating 4-fluorobenzaldehyde (2 equivalents), malononitrile (1 equivalent), and a diketone or enamine (1 equivalent) in ethanol with piperidine as a base catalyst. For pyridine formation, replacing the ketone component with a 1,5-diketone or its equivalent could facilitate cyclization into a pyridine core. For example, using 4-fluorophenylacetylene as a dipolarophile in a [2+2+2] cycloaddition with nitriles might yield the desired skeleton, though this remains hypothetical without direct literature precedence.
Challenges and Limitations
Steric hindrance from the two 4-fluorophenyl groups may impede cyclization efficiency. Solvent selection (e.g., DMF or THF) and elevated temperatures (80–100°C) could mitigate this issue, as demonstrated in fluoropyridine syntheses. Catalysts such as ceric ammonium nitrate (CAN) or iodine have been effective in analogous MCRs but require empirical validation for this specific substrate.
Stepwise Synthesis via Pyridine Intermediates
A modular approach involves constructing the pyridine ring first, followed by sequential functionalization. This method is exemplified in the synthesis of 2-amino-4-fluoropyridine, where Hofmann amide degradation and fluorination are key steps.
Pyridine Core Assembly
The Hantzsch pyridine synthesis provides a classical route:
- Condensation of two equivalents of ethyl 4-fluorophenylacetate with ammonium acetate and malononitrile under refluxing ethanol.
- Oxidation of the resulting dihydropyridine intermediate (e.g., using HNO₃ or DDQ) to aromatize the ring.
This route may yield 4,6-bis(4-fluorophenyl)-3-cyanopyridine, which can subsequently undergo amination at the 2-position.
Functionalization of the Pyridine Ring
Amination at C2 :
- Nitration/Reduction : Nitration at C2 followed by reduction (e.g., H₂/Pd-C) could introduce the amino group. However, regioselectivity must be controlled, as nitration typically favors the para position relative to electron-withdrawing groups.
- Buchwald-Hartwig Amination : A palladium-catalyzed coupling of a brominated intermediate with ammonia or an ammonia surrogate. For example, 2-bromo-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile could react with NH₃ in the presence of Xantphos and Pd(OAc)₂.
Late-stage introduction of 4-fluorophenyl groups via Suzuki-Miyaura or Ullmann couplings offers flexibility.
Suzuki-Miyaura Coupling
Ullmann-Type Coupling
Copper-mediated coupling of 4-fluoroiodobenzene with a diaminopyridine precursor, though this method is less favored due to harsh conditions (high temperatures, stoichiometric Cu).
Functionalization of the Pyridine Ring
Cyanation at C3
Optimization of Reaction Conditions
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Transition metals (Pd, Cu) are critical for cross-coupling steps, with ligand choice (e.g., Xantphos) influencing yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional group modifications.
Scientific Research Applications
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring with amino, bis(4-fluorophenyl), and carbonitrile substitutions. The presence of fluorine atoms enhances its stability and broadens its applications in medicinal chemistry and materials science.
Properties and Synthesis
This compound is characterized by a pyridine ring substituted with an amino group, two para-fluorophenyl groups, and a cyano group at the 3-position. The presence of fluorine enhances the compound's stability and reactivity compared to non-fluorinated analogs. Synthesis typically involves multi-step reactions that allow optimization of reaction conditions to improve yield and purity.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
- Cyclization: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydroxide and potassium carbonate as bases, hydrogen peroxide and potassium permanganate as oxidizing agents, and sodium borohydride and lithium aluminum hydride as reducing agents. The products of these reactions depend on the specific conditions and reagents used, yielding various substituted derivatives or different oxidation states and functional group modifications.
Applications
The unique properties of this compound make it valuable in several areas:
- Analytical Chemistry: It functions as a fluorescent sensor for monitoring the progress of photopolymerization processes.
- Medicinal Chemistry: It serves as a building block in the synthesis of biologically active compounds, including γ-secretase inhibitors and human vanilloid receptor antagonists .
- Organic Synthesis: It is utilized as a building block for synthesizing more complex heterocyclic compounds.
- Photopolymerization Processes: It accelerates cationic photopolymerization initiated by diphenyliodonium photoinitiators, which is useful in dental materials and coatings.
- Development of Advanced Materials: It is used as a photoinitiator for cationic and free-radical photopolymerization.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its role as a fluorescent sensor is based on its ability to emit fluorescence upon excitation, which can be used to monitor chemical reactions and processes . Additionally, its biological activities are attributed to its interaction with cellular receptors and enzymes, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Spectroscopic Properties
The fluorescence and absorption properties of pyridine-3-carbonitrile derivatives are highly dependent on substituent electronic effects. Key comparisons include:
- Key Trends: Electron-donating groups (e.g., -SCH3 in S4–S6) enhance fluorescence intensity and ε due to improved charge transfer . Electron-withdrawing groups (e.g., -CN in S2/S3) cause red shifts but reduce fluorescence intensity via non-radiative decay pathways .
Structural and Crystallographic Comparisons
Biological Activity
2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a heterocyclic compound notable for its unique chemical structure, which includes a pyridine ring substituted with amino, bis(4-fluorophenyl), and carbonitrile groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in photopolymerization processes and various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.304 g/mol. The presence of fluorine atoms enhances its stability and reactivity, making it suitable for diverse applications in both chemistry and biology.
Target of Action
The primary biological activity of this compound is linked to its role as a photoinitiator in cationic photopolymerization processes. It interacts with diphenyliodonium salts to accelerate polymerization under UV light, which is crucial in the development of advanced materials such as dental composites and coatings.
Biochemical Pathways
The compound influences biochemical pathways by enhancing the bioavailability of certain compounds through its photopolymerization capabilities. This property indicates potential applications in drug delivery systems where rapid curing is advantageous.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that similar pyridine derivatives possess antimicrobial effects against various bacterial strains. The presence of fluorine substituents may enhance these properties by improving the interaction with microbial targets .
- Antiviral Activity : Compounds related to pyridine-3-carbonitriles have shown activity against herpes viruses and HIV, suggesting potential antiviral applications for this compound .
Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of various pyridine derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 77.38 µM for different strains .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Pseudomonas aeruginosa | 13.40 |
Photopolymerization Efficiency
In a study focusing on photopolymerization processes, this compound was shown to significantly enhance the curing speed when used as a photoinitiator. The study highlighted its effectiveness under near UV light conditions, making it suitable for applications requiring rapid solidification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
